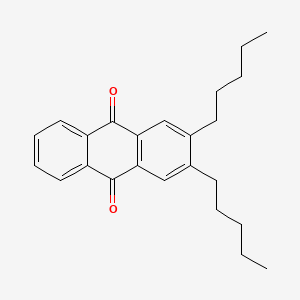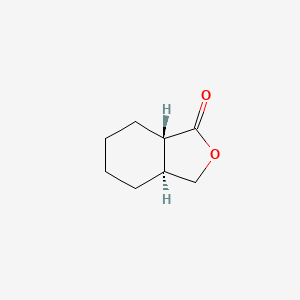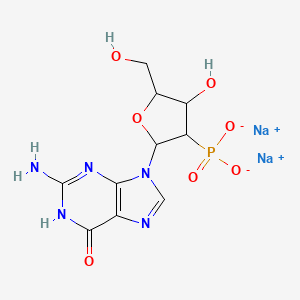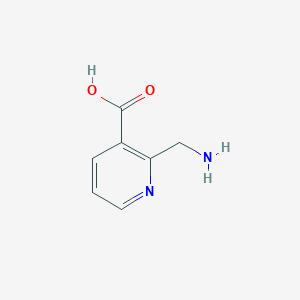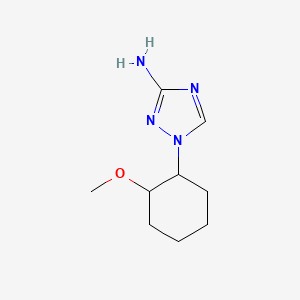
1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound features a methoxy group attached to a cyclohexyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions.
Introduction of the methoxy group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the triazole ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Coupling of the cyclohexyl and triazole rings: The final step involves coupling the cyclohexyl ring with the triazole ring using suitable coupling agents and reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its triazole ring is known to interact with biological targets, making it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(2-Hydroxycyclohexyl)-1H-1,2,4-triazol-3-amine: This compound has a hydroxy group instead of a methoxy group, which can lead to different chemical and biological properties.
1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine: The presence of a methyl group instead of a methoxy group can affect the compound’s reactivity and interactions with biological targets.
1-(2-Ethoxycyclohexyl)-1H-1,2,4-triazol-3-amine: The ethoxy group can introduce different steric and electronic effects compared to the methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H16N4O |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
1-(2-methoxycyclohexyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4O/c1-14-8-5-3-2-4-7(8)13-6-11-9(10)12-13/h6-8H,2-5H2,1H3,(H2,10,12) |
InChI-Schlüssel |
SRJZPKBOTGCNEL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCCC1N2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


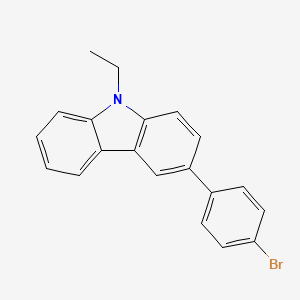


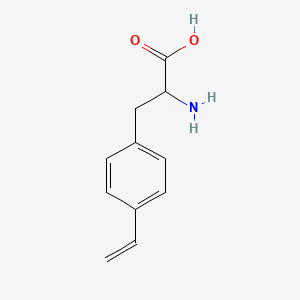
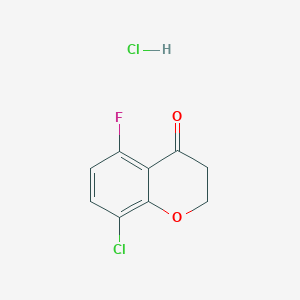
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)
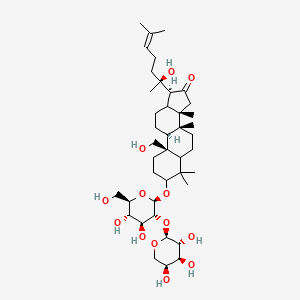
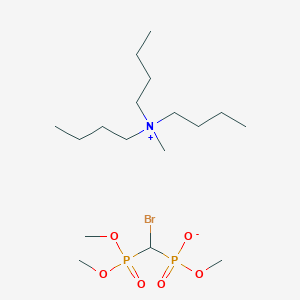
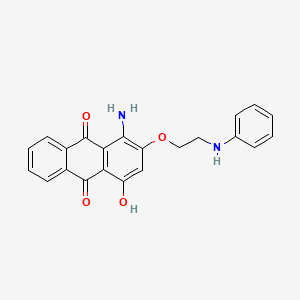
![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
